ELOVL4 Exclusivity for C28 and Longer Substrates: Chain-Length Threshold Defines Ultra-Long-Chain Fatty Acid Synthesis
Among the seven mammalian ELOVL elongases, ELOVL4 is uniquely required for the synthesis of fatty acids with chain lengths of C28 and greater. Unlike ELOVL1, ELOVL2, ELOVL3, ELOVL5, ELOVL6, and ELOVL7, which elongate substrates up to C24‑C26, ELOVL4 accepts acyl-CoA substrates longer than 26 carbons and catalyzes the initial condensation step to produce C28 and longer ultra-long-chain fatty acids [1]. Rod‑specific deletion of Elovl4 in mice results in a 36% reduction in retinal phosphatidylcholine‑associated VLC‑PUFA (C28 and greater) compared to wild‑type controls, confirming that C28 synthesis is ELOVL4‑dependent and cannot be compensated by other elongases [1].
| Evidence Dimension | Substrate chain-length specificity of ELOVL elongases |
|---|---|
| Target Compound Data | C28:1 (trans-2-octacosenoyl-CoA) is an intermediate in ELOVL4‑mediated elongation; ELOVL4 accepts substrates >C26 |
| Comparator Or Baseline | ELOVL1, ELOVL2, ELOVL3, ELOVL5, ELOVL6, ELOVL7: active on C16‑C26 substrates; do not elongate beyond C26 |
| Quantified Difference | C28 synthesis requires ELOVL4 exclusively; 36% reduction in C28+ PUFA upon ELOVL4 loss (rod‑specific knockout mice) |
| Conditions | Mammalian elongase system; in vivo lipidomic analysis of retinal phosphatidylcholine fraction |
Why This Matters
For researchers investigating ULCFA biosynthesis or disorders such as Stargardt macular dystrophy type 3 (STGD3), trans-2-octacosenoyl-CoA is the only enoyl‑CoA substrate that accurately models the ELOVL4‑dependent elongation step, whereas C26:1-CoA or shorter analogs engage different elongases and fail to recapitulate the ELOVL4‑specific pathway.
- [1] Agbaga MP, et al. Elongation of very long chain fatty acids-4 (ELOVL4) catalyzes the initial condensation step in the elongation of polyunsaturated fatty acids containing more than 26 carbons to very long chain PUFA (C28 and greater). Adv Exp Med Biol. 2014;801:161-167. View Source
